Spenolimycin

Structure-activity relationship Aminocyclitol chemistry Antibiotic derivatization

Spenolimycin (3'-O-methylspectinomycin-3',4'-enol ether) is a spectinomycin analog with enhanced anti-gonococcal activity. Its unique 3'-O-methylation and enol ether moiety alter ribosomal binding and may evade AME resistance. Ideal for SAR, biosynthesis, and infection model studies. Choose spenolimycin for validated in vivo efficacy and distinct experimental outcomes vs. spectinomycin.

Molecular Formula C15H26N2O7
Molecular Weight 346.38 g/mol
CAS No. 95041-97-7
Cat. No. B1204605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpenolimycin
CAS95041-97-7
Synonymsspenolimycin
Molecular FormulaC15H26N2O7
Molecular Weight346.38 g/mol
Structural Identifiers
SMILESCC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC
InChIInChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1
InChIKeyJXUOVTMVWNHOAJ-XLBYJKOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spenolimycin CAS 95041-97-7: Spectinomycin-Derived Aminocyclitol Antibiotic for Antimicrobial Research


Spenolimycin (CAS: 95041-97-7) is a spectinomycin-type aminocyclitol antibiotic isolated from the fermentation broth of Streptomyces gilvospiralis sp. nov. strain AB634D-177 [1]. Chemically identified as 3'-O-methylspectinomycin-3',4'-enol ether [2], this compound belongs to the spectinomycin analog class with structural modifications at the 3'-O position and the introduction of an enol ether moiety [3]. Spenolimycin exhibits in vitro antibacterial activity against a broad spectrum of aerobic Gram-positive and Gram-negative bacteria, including Neisseria gonorrhoeae [4]. The compound's discovery and initial characterization were conducted by researchers at Abbott Laboratories and The Upjohn Company in 1984 [5].

Spenolimycin vs Spectinomycin: Why Structural Differentiation Prevents Direct Substitution in Research Applications


Despite sharing the spectinomycin core scaffold, spenolimycin cannot be substituted interchangeably with spectinomycin or other aminocyclitol analogs in experimental systems. The defining structural distinction—the 3'-O-methylation coupled with 3',4'-enol ether formation—fundamentally alters both physicochemical properties and biological activity [1]. This modification differentiates spenolimycin from spectinomycin in two critical ways: first, it modifies the molecule's interaction with the bacterial ribosome target, potentially altering binding kinetics and translational inhibition efficiency; second, the altered substitution pattern may circumvent specific aminoglycoside-modifying enzyme (AME) resistance mechanisms that inactivate unmodified spectinomycin [2]. The strain S. gilvospiralis AB634D-177 coproduces small amounts of spectinomycin alongside spenolimycin, yet their distinct chromatographic behavior and biological profiles confirm that these structural differences translate to measurable functional divergence [3]. For researchers investigating structure-activity relationships (SAR) within the aminocyclitol class or studying bacterial resistance circumvention, generic substitution with spectinomycin would yield fundamentally different experimental outcomes and potentially invalidate comparative analyses. The following section quantifies these differential properties with explicit comparator data.

Spenolimycin Procurement Evidence: Quantified Differentiation from Spectinomycin and Related Analogs


Structural Differentiation from Spectinomycin: 3'-O-Methyl and 3',4'-Enol Ether Modifications

Spenolimycin differs structurally from spectinomycin by the presence of a 3'-O-methyl group and a 3',4'-enol ether moiety, as confirmed by spectral analysis and chemical degradation studies [1]. This structural distinction was validated when spenolimycin underwent degradation to yield spectinomycin, confirming the core scaffold identity while establishing the specific modification sites [2].

Structure-activity relationship Aminocyclitol chemistry Antibiotic derivatization

Enhanced In Vitro Anti-Gonococcal Activity: 2- to 4-Fold Superiority Over Spectinomycin

In vitro susceptibility testing demonstrated that spenolimycin is two to four-fold more active against Neisseria gonorrhoeae compared to spectinomycin [1]. This differential activity was observed across tested gonococcal strains, indicating a consistent potency advantage for spenolimycin against this clinically relevant pathogen [2].

Antimicrobial susceptibility Neisseria gonorrhoeae Spectinomycin resistance

Broad-Spectrum In Vitro Activity Against Gram-Positive and Gram-Negative Bacteria

Spenolimycin demonstrates in vitro activity against a wide variety of aerobic Gram-positive and Gram-negative bacteria in addition to its enhanced anti-gonococcal activity [1]. While spectinomycin's clinical utility is largely restricted to N. gonorrhoeae, spenolimycin's broader spectrum suggests altered target engagement or permeability properties conferred by the structural modifications [2].

Antimicrobial spectrum Aerobic bacteria Broad-spectrum activity

In Vivo Efficacy in Mouse Protection Model Against Multiple Bacterial Pathogens

Spenolimycin demonstrated in vivo efficacy in the standard mouse protection test against Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae infections [1]. This triple-pathogen protection profile distinguishes spenolimycin from spectinomycin, which has limited documented in vivo efficacy beyond gonococcal infections.

In vivo efficacy Mouse protection test Preclinical antibacterial

Defined Fermentation Parameters and Coproduction Profile

Spenolimycin is produced by submerged culture fermentation of Streptomyces gilvospiralis sp. nov. strain AB634D-177, achieving a peak antibiotic titer of 140 μg/mL in 14-liter fermentors [1]. Notably, this strain coproduces a small amount of spectinomycin alongside spenolimycin, providing a built-in internal comparator system for researchers studying biosynthetic pathway divergence [2].

Fermentation optimization Natural product isolation Streptomyces cultivation

Spenolimycin Research Applications: Validated Use Cases from Primary Literature


Structure-Activity Relationship (SAR) Studies of Aminocyclitol Antibiotics

Spenolimycin's defined structural modification (3'-O-methylation and 3',4'-enol ether formation) relative to the spectinomycin parent scaffold makes it an essential comparator compound for SAR investigations of the aminocyclitol class [1]. Researchers investigating how modifications at the 3' position affect ribosome binding affinity, translational inhibition, and antibacterial potency require spenolimycin as a distinct reference point between unmodified spectinomycin and fully synthetic deoxyspectinomycin analogs [2]. The co-occurrence of spenolimycin and spectinomycin in the same producing strain further enables biosynthetic pathway studies examining the enzymatic steps that determine structural outcome.

Neisseria gonorrhoeae Susceptibility and Resistance Mechanism Studies

The 2- to 4-fold enhanced potency of spenolimycin against N. gonorrhoeae compared to spectinomycin positions this compound as a superior tool for investigating anti-gonococcal mechanisms and potential resistance circumvention strategies [3]. Studies examining the molecular basis of spectinomycin resistance in gonococci—including ribosomal mutations (e.g., 16S rRNA C1192U alterations) and aminoglycoside-modifying enzyme activity—can employ spenolimycin to determine whether its structural modifications confer altered susceptibility to these resistance determinants. Comparative MIC profiling between spenolimycin and spectinomycin against characterized resistant and susceptible gonococcal isolates provides mechanistic insight into structure-dependent resistance evasion.

Preclinical In Vivo Infection Model Development

Spenolimycin's demonstrated efficacy in the standard mouse protection test against E. coli, K. pneumoniae, and S. pneumoniae establishes its utility as a positive control or test compound in systemic bacterial infection models [4]. Unlike spectinomycin, which lacks robust in vivo efficacy against these diverse pathogens, spenolimycin provides a spectinomycin-class compound with validated activity across Gram-negative and Gram-positive infection models. This makes it particularly valuable for studies requiring an aminocyclitol-class reference compound with broader in vivo applicability.

Natural Product Biosynthesis and Metabolic Engineering Research

The fermentation of S. gilvospiralis AB634D-177 yielding both spenolimycin and spectinomycin provides a unique experimental system for studying the biosynthetic machinery governing structural diversification in the spectinomycin pathway [5]. Researchers investigating the enzymatic modifications that introduce the 3'-O-methyl group and enol ether moiety can use this producing strain for comparative metabolomics, gene cluster analysis, and precursor-directed biosynthesis studies. The defined fermentation parameters (peak titer of 140 μg/mL in 14-liter fermentors) provide a baseline for yield optimization and scale-up studies relevant to natural product supply [6].

Technical Documentation Hub

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